Verlukast - 115104-28-4

Verlukast

Catalog Number: EVT-336279
CAS Number: 115104-28-4
Molecular Formula: C26H27ClN2O3S2
Molecular Weight: 515.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Verlukast, chemically known as (R)-3-((((3-(2-(7-chloroquinolin-2-yl)-(E)-ethenyl)phenyl)-3-(dimethylamino)-3-oxopropyl)thio)methyl)thio)propionic acid, is a potent and selective leukotriene D4 (LTD4) receptor antagonist. [] It is classified as a cysteinyl leukotriene receptor antagonist (CysLT1R) and has been widely studied for its role in inflammatory processes, particularly in the context of asthma. []

Verlukast Dihydrodiol

Compound Description: Verlukast dihydrodiol is a metabolite of Verlukast formed via epoxidation of the styryl quinoline double bond by CYP1A1 followed by hydrolysis. [, ] This metabolic pathway is particularly active in microsomes from beta-naphthoflavone-treated rodents but can also occur in uninduced rhesus monkeys. [, ]

Relevance: Verlukast dihydrodiol is a direct metabolite of Verlukast, differing by the addition of two hydroxyl groups across the double bond. [, ] The formation of this metabolite highlights the metabolic susceptibility of Verlukast to CYP1A1 activity. [, ]

Verlukast Epoxide

Compound Description: Verlukast epoxide is a short-lived intermediate formed during the metabolism of Verlukast. [] It is generated by CYP1A1-mediated epoxidation of the styryl quinoline double bond. [] Verlukast epoxide is rapidly hydrolyzed to Verlukast dihydrodiol by microsomal epoxide hydrolase. []

Relevance: Verlukast epoxide is a direct precursor to Verlukast dihydrodiol and highlights a key metabolic pathway of Verlukast. [] The instability of the epoxide intermediate underscores the importance of downstream detoxification pathways. []

6''-Phenol Verlukast Metabolite

Compound Description: The 6''-phenol Verlukast metabolite arises from the Verlukast epoxide intermediate. [] This suggests a rearrangement or further metabolism of the epoxide, potentially involving a detoxification mechanism. []

Relevance: The formation of the 6''-phenol metabolite highlights the complexity of Verlukast metabolism and the potential for multiple metabolic pathways stemming from the initial epoxide intermediate. [] This metabolite further emphasizes the metabolic susceptibility of the quinoline ring system in Verlukast. []

Glutathione Conjugate of Verlukast

Compound Description: This conjugate forms through the addition of glutathione to the styryl quinoline double bond of Verlukast. [, ] This reaction can occur spontaneously but is significantly enhanced by enzymatic activity in rat liver and kidney cytosols. []

Relevance: This conjugate represents a detoxification pathway for Verlukast, where glutathione reacts with the electrophilic double bond, neutralizing its reactivity. [, ] The presence of this conjugate in the bile of rats administered Verlukast suggests this is a significant elimination pathway. []

Cysteinylglycine, Cysteine, and N-acetylcysteine Conjugates of Verlukast

Compound Description: These conjugates are formed in the kidney and detected in the bile of rats administered Verlukast. [] They likely arise from further metabolism of the glutathione conjugate. []

Relevance: These conjugates represent further breakdown products of the initial glutathione conjugate and demonstrate a multi-step detoxification and elimination pathway for Verlukast. []

Verlukast Monosulfoxides (M1-M4)

Compound Description: Four isomeric monosulfoxides of Verlukast (M1-M4) are generated through oxidative metabolism by rat liver microsomes. [] The exact positions of oxidation on the sulfur atoms are not specified in the provided abstracts.

Relevance: These monosulfoxides highlight the susceptibility of the sulfur atoms within Verlukast to oxidative metabolism. [] They represent a separate metabolic pathway from the epoxide formation and demonstrate the potential for multiple metabolic routes for Verlukast. []

N-Hydroxymethyl Verlukast Metabolite (M5) and N-Monomethyl Verlukast Metabolite (M6)

Compound Description: The N-hydroxymethyl Verlukast metabolite (M5) is formed through oxidative metabolism by rat liver microsomes. [] It readily loses formaldehyde to yield the N-monomethyl Verlukast metabolite (M6). [] The specific nitrogen atom undergoing this modification is not specified in the provided abstracts.

Relevance: These metabolites demonstrate that in addition to sulfur atoms, nitrogen atoms within Verlukast are also susceptible to metabolic modifications. [] The formation of M5 and M6 represents an additional metabolic pathway distinct from the epoxide and sulfoxide formations, further showcasing the complexity of Verlukast metabolism. []

Verlukast Acyl Glucuronide (M7)

Compound Description: This metabolite is formed by the conjugation of Verlukast with glucuronic acid, a common detoxification reaction in drug metabolism. [] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in a more water-soluble conjugate that is readily excreted. []

Relevance: The acyl glucuronide represents a major detoxification pathway for Verlukast, facilitating its elimination from the body. [] This conjugation reaction emphasizes the importance of phase II metabolic pathways in the clearance of Verlukast. []

Classification
  • Chemical Name: 2-(4-(2-(4-chlorophenyl)-5-(1,3-thiazol-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl)phenylthio)-N,N-dimethylacetamide
  • Molecular Formula: C26H27ClN2O3S2
  • CAS Number: 115104-28-4
  • Molecular Weight: 515.09 g/mol
Synthesis Analysis

The synthesis of MK-571 involves several steps that typically start from readily available precursors. One notable method includes the use of arylstanne derivatives to create labeled variants of MK-571, such as an iodine-labeled form which is useful for biological studies. The synthesis process can be summarized as follows:

  1. Starting Materials: The synthesis begins with the appropriate aryl halides and thiazole derivatives.
  2. Reactions: Key reactions include nucleophilic substitutions and coupling reactions to form the core structure.
  3. Purification: The product is purified using techniques such as column chromatography or recrystallization.
  4. Yield: Typical yields can vary; for instance, radiolabeled derivatives have been synthesized with yields around 50% .
Molecular Structure Analysis

The molecular structure of MK-571 reveals a complex arrangement that contributes to its biological activity. Key features include:

  • Core Structure: The compound features a quinazoline backbone, which is essential for its interaction with biological targets.
  • Functional Groups: The presence of a thiazole ring and multiple aromatic rings enhances its lipophilicity and ability to penetrate biological membranes.

Structural Data

  • Conformational Analysis: Studies have shown that different conformers exist depending on environmental conditions, which can affect binding and activity .
Chemical Reactions Analysis

MK-571 participates in various chemical reactions primarily related to its function as an inhibitor:

  1. Inhibition of Transport Proteins: MK-571 inhibits the transport activity of multidrug resistance proteins, affecting the efflux of various substrates including drugs and xenobiotics.
  2. Phase II Conjugation Inhibition: It has been shown to inhibit phase II conjugation processes in intestinal cells, impacting the metabolism of flavonoids .

Technical Parameters

The inhibition constants (IC50) for MK-571 against multidrug resistance proteins can be significant, indicating its potency in blocking substrate transport.

Mechanism of Action

MK-571 functions primarily through its antagonistic effects on leukotriene receptors and inhibition of multidrug resistance proteins:

  1. Leukotriene Receptor Antagonism: By acting as an inverse agonist at the cysteinyl-leukotriene receptor 1, MK-571 prevents leukotriene D4 from inducing bronchoconstriction and other inflammatory responses .
  2. Multidrug Resistance Protein Inhibition: MK-571 inhibits the activity of multidrug resistance proteins, leading to increased intracellular concentrations of chemotherapeutic agents and enhanced cytotoxic effects on malignant cells .
Physical and Chemical Properties Analysis

MK-571 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide at concentrations up to 51.51 mg/mL .
  • Stability: The compound is stable under standard laboratory conditions but should be stored at -20°C to maintain integrity.

Additional Properties

The melting point, boiling point, and other thermodynamic properties have not been extensively detailed but are critical for understanding its behavior in biological systems.

Applications

MK-571 has a range of scientific applications, particularly in pharmacology and toxicology:

  1. Drug Resistance Studies: It serves as a valuable tool for studying the mechanisms behind drug resistance in cancer therapy by inhibiting efflux transporters.
  2. Inflammatory Disease Research: Its role as a leukotriene receptor antagonist makes it relevant in research focused on asthma and other allergic conditions.
  3. Metabolic Studies: MK-571's effects on phase II metabolism make it significant for studies involving flavonoid transport and metabolism in enterocytes .

Properties

CAS Number

115104-28-4

Product Name

MK-571

IUPAC Name

3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoic acid

Molecular Formula

C26H27ClN2O3S2

Molecular Weight

515.1 g/mol

InChI

InChI=1S/C26H27ClN2O3S2/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32)/b10-6+

InChI Key

AXUZQJFHDNNPFG-UXBLZVDNSA-N

SMILES

CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O

Synonyms

(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)((3-dimethylamino-3-oxopropyl)thio)methyl)thiopropanoic acid
L 660,711
L 660711
L-660711
MK 0571
MK 0679
MK 571
MK-0571
MK-0679
MK-571
MK-679
MK571 cpd
verlukast
verlukast, (R-(E))-isome

Canonical SMILES

CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O

Isomeric SMILES

CN(C)C(=O)CCSC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.